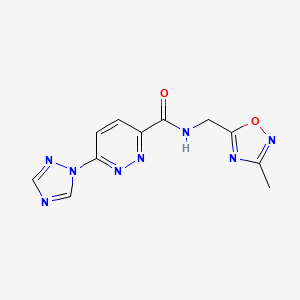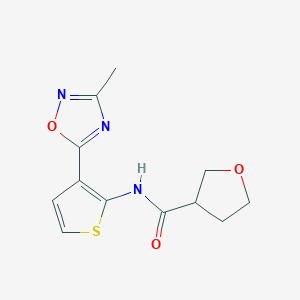![molecular formula C21H25N3O6S2 B2609759 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-77-1](/img/structure/B2609759.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical entity with the molecular formula C27H37N5O6S2. It has an average mass of 591.743 Da and a monoisotopic mass of 591.218506 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzothiazole ring, which is a heterocyclic compound, and a benzamide group, which is a common motif in pharmaceutical chemistry. The compound also contains a sulfamoyl group, which is known for its biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have focused on synthesizing a variety of novel compounds using structures similar to or derived from benzothiazole and sulfonamide groups, aiming to explore their potential biological activities. For instance, Badne et al. (2011) developed new derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity. This illustrates the compound's role in generating new chemical entities with potential therapeutic uses (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antimicrobial Activity
In the quest for new antimicrobial agents, several studies have synthesized compounds containing methoxy and benzothiazole units, testing them for antimicrobial efficacy. Zheng Yuguoa (2012) reported on the synthesis of bisamides compounds containing methoxy and benzothiazole, some of which exhibited anti-CMV activities and antitumor activity towards PC3 cells, highlighting the compound's utility in developing antimicrobial and anticancer agents (Zheng Yuguoa, 2012).
Anticancer Activity
The synthesis of derivatives that include benzothiazole moieties has been explored for potential anticancer activities. A notable study by Gein et al. (2019) synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and tested them for analgesic, anti-inflammatory, and antimicrobial activities, indicating a multifaceted approach to leveraging these compounds in cancer research (Gein et al., 2019).
Enzyme Inhibition
Compounds with the sulfonamide group have been evaluated for their ability to inhibit various enzymes, particularly carbonic anhydrases, which play critical roles in physiological processes. Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against carbonic anhydrase isoenzymes, which underscores the potential of such compounds in therapeutic applications related to enzyme regulation (Supuran, Maresca, Gregáň, & Remko, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
It’s worth noting that this compound is a type of sulfonamide , a group of compounds known to have a wide range of biological activities, including antibacterial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth .
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSOTMKBIHXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2609676.png)
![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)


![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)
![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)
